![molecular formula C6H11NO4 B1625245 Ethoxycarbonylamino-acetic acid methyl ester CAS No. 13756-47-3](/img/structure/B1625245.png)
Ethoxycarbonylamino-acetic acid methyl ester
Overview
Description
Ethoxycarbonylamino-acetic acid methyl ester is a chemical compound with the molecular formula C6H11NO4 . It is also known as N-[(methoxycarbonyl)amino]ethyl glycinate.
Synthesis Analysis
Esters, such as Ethoxycarbonylamino-acetic acid methyl ester, can be synthesized in several ways. One common method is the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid . Amino acid methyl esters can be prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis
The molecular structure of Ethoxycarbonylamino-acetic acid methyl ester consists of a carboxylic acid derivative where the hydrogen in the -COOH group has been replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .Chemical Reactions Analysis
Esters undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also be reduced to a methyl group in the presence of boronic acids, using ammonia borane as a hydrogen donor .Mechanism of Action
Target of Action
As a methyl ester, it may interact with various enzymes and proteins within the cell, particularly those involved in ester hydrolysis .
Mode of Action
The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Biochemical Pathways
Esters in general are known to participate in various biochemical reactions, including ester hydrolysis, which occurs through a typical nucleophilic acyl substitution pathway .
Pharmacokinetics
The safety data sheet suggests that it should be handled with care, indicating that it may have significant bioavailability and potential toxicity .
Result of Action
Esters in general can undergo various reactions within the cell, leading to changes in cellular biochemistry and physiology .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethoxycarbonylamino-acetic acid methyl ester. For instance, the presence of other chemicals, pH, temperature, and other physical conditions can affect its reactivity and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(ethoxycarbonylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(9)7-4-5(8)10-2/h3-4H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESHOHUMIZHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451192 | |
Record name | Methyl N-(ethoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxycarbonylamino-acetic acid methyl ester | |
CAS RN |
13756-47-3 | |
Record name | Methyl N-(ethoxycarbonyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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